molecular formula C12H19N3O5S B1591112 Imipenemoic acid CAS No. 1197869-90-1

Imipenemoic acid

カタログ番号: B1591112
CAS番号: 1197869-90-1
分子量: 317.36 g/mol
InChIキー: GGEWNUMDSNUHAH-AIPQFCGWSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Imipenemoic acid is a potent antibiotic belonging to the carbapenem class of beta-lactam antibiotics. It is known for its broad-spectrum activity against a wide range of bacteria, including those resistant to other antibiotics. This compound is often used in combination with cilastatin, an inhibitor of dehydropeptidase I, to prevent its rapid degradation in the kidneys.

準備方法

Synthetic Routes and Reaction Conditions: Imipenemoic acid is synthesized through a series of chemical reactions starting from thienamycin, a naturally occurring antibiotic produced by the bacterium Streptomyces cattleya. The synthesis involves the formation of the N-formimidoyl derivative of thienamycin through a series of steps including oxidation, reduction, and substitution reactions.

Industrial Production Methods: The industrial production of this compound involves large-scale fermentation processes to produce thienamycin, followed by chemical modifications to convert it into this compound. The process requires stringent control of reaction conditions to ensure the purity and efficacy of the final product.

化学反応の分析

Types of Reactions: Imipenemoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for its synthesis and modification.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

  • Substitution: Various nucleophiles and electrophiles are employed to introduce different functional groups.

Major Products Formed: The major products formed from these reactions include intermediates and by-products that are further purified to obtain the final this compound compound.

科学的研究の応用

Treatment of Severe Infections

Imipenem is particularly valuable in treating severe infections caused by multi-resistant bacteria. A study involving patients with nosocomial infections revealed a high success rate in treating conditions such as septicemia and meningitis, with a cure rate of approximately 77% in critically ill patients .

Use in Intensive Care Units (ICU)

In ICU settings, imipenem has been utilized for patients suffering from severe infections due to resistant Gram-negative bacilli. In one clinical trial, 22 patients treated with imipenem showed a rapid sterilization of cerebrospinal fluid (CSF) in cases of meningo-ventriculitis, highlighting its effectiveness against severe CNS infections .

Therapeutic Drug Monitoring

A pilot study investigated the feasibility of therapeutic drug monitoring (TDM) for imipenem using spent effluent instead of blood samples in critically ill patients undergoing continuous renal replacement therapy. This approach could optimize dosing and improve patient outcomes by ensuring adequate drug levels are maintained .

Pharmacological Properties

Imipenem's mechanism involves binding to penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis. Its stability against beta-lactamases produced by resistant bacteria further enhances its utility in clinical applications .

Case Studies and Clinical Trials

StudyPopulationFindings
Oxford Academic Review26 million patients treatedDemonstrated sustained efficacy and safety for severe infections; effective in de-escalation therapy .
ICU Study22 critically ill patients77% cure rate; rapid CSF sterilization noted .
Efficacy Study108 severe infection casesHigher bacterial clearance rate and shorter infection control time compared to ceftriaxone .
TDM Pilot StudyCritically ill patientsSuggested TDM with effluent could optimize imipenem dosing .

類似化合物との比較

Imipenemoic acid is compared with other carbapenem antibiotics such as meropenem, ertapenem, and doripenem. While all these compounds share similar mechanisms of action, this compound is unique in its high resistance to beta-lactamases, enzymes that degrade beta-lactam antibiotics. This makes it particularly effective against beta-lactamase-producing bacteria.

List of Similar Compounds

  • Meropenem

  • Ertapenem

  • Doripenem

  • Cilastatin: (often co-administered with this compound)

This compound continues to be a valuable antibiotic in the fight against bacterial infections, especially those caused by resistant strains. Its unique properties and broad-spectrum activity make it an essential tool in both clinical and research settings.

生物活性

Imipenemoic acid is a significant metabolite of the antibiotic imipenem, which belongs to the carbapenem class of beta-lactam antibiotics. Understanding the biological activity of this compound is crucial for evaluating its role in antibiotic resistance and its enzymatic interactions. This article synthesizes findings from various studies, emphasizing enzymatic activity, metabolic pathways, and implications for antibiotic resistance.

Overview of this compound

This compound is formed through the hydrolysis of imipenem, primarily by bacterial enzymes. Its structural characteristics and biological activities are essential for comprehending its role in microbial resistance mechanisms.

Enzymatic Hydrolysis and Activity

Recent studies have demonstrated that this compound can be produced by various beta-lactamase enzymes, which are critical in bacterial resistance to antibiotics. The hydrolysis of imipenem to this compound has been extensively characterized:

Enzyme Activity Kinetic Parameters
GOB-13Hydrolyzes imipenemkcat=18.2×103s1,KM=820μMk_{cat}=18.2\times 10^{-3}\,s^{-1},K_M=820\,\mu M
MetbaBHydrolyzes imipenemSpecific activity: 24 mU/mg
ThnSHydrolyzes imipenem more efficiently than OXA-48 and NDM-1Higher metabolite accumulation after 24h

These enzymes demonstrate varying efficiencies in hydrolyzing imipenem, with ThnS showing a notably higher activity compared to other known beta-lactamases.

Biological Implications

This compound's production is not merely a metabolic byproduct; it plays a role in bacterial survival strategies against antibiotic treatments. The hydrolytic activity of beta-lactamases leads to decreased efficacy of beta-lactam antibiotics, contributing to the growing issue of antibiotic resistance.

Case Studies

  • Study on Hydrolysis Mechanisms :
    • A study investigating the hydrolysis of imipenem by recombinant E. coli strains expressing various beta-lactamases found that this compound was detected as a primary metabolite after 24 hours. This suggests that bacterial strains equipped with these enzymes can effectively neutralize the antibiotic's action .
  • Electrochemical Behavior Analysis :
    • An electrochemical study highlighted the detection of this compound in urine samples following treatment with imipenem, suggesting its relevance as a biomarker for monitoring antibiotic metabolism in clinical settings .

Research Findings

The biological activity of this compound extends beyond mere hydrolysis; it also involves interactions with various biological systems:

  • Ribonuclease Activity : Some studies have indicated that certain enzymes capable of hydrolyzing imipenem also exhibit ribonuclease activity, suggesting potential roles in RNA metabolism within bacterial cells .
  • Environmental Persistence : Research has shown that this compound can persist in natural water systems, raising concerns about environmental impacts and the potential for developing resistant microbial populations .

特性

IUPAC Name

(2R)-4-[2-(aminomethylideneamino)ethylsulfanyl]-2-[(1S,2R)-1-carboxy-2-hydroxypropyl]-3,4-dihydro-2H-pyrrole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O5S/c1-6(16)9(11(17)18)7-4-8(10(15-7)12(19)20)21-3-2-14-5-13/h5-9,16H,2-4H2,1H3,(H2,13,14)(H,17,18)(H,19,20)/t6-,7-,8?,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGEWNUMDSNUHAH-AIPQFCGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1CC(C(=N1)C(=O)O)SCCN=CN)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H]([C@H]1CC(C(=N1)C(=O)O)SCCN=CN)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1197869-90-1
Record name Imipenemoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1197869901
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name IMIPENEMOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93B2M7CLL0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Imipenemoic acid
Reactant of Route 2
Imipenemoic acid
Reactant of Route 3
Imipenemoic acid
Reactant of Route 4
Imipenemoic acid
Reactant of Route 5
Imipenemoic acid
Reactant of Route 6
Reactant of Route 6
Imipenemoic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。